

# theoretical studies on 5-(4-Fluorophenoxy)valeric Acid

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## Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

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An In-Depth Technical Guide on the Theoretical Profiling of **5-(4-Fluorophenoxy)valeric Acid**

## Executive Summary

**5-(4-Fluorophenoxy)valeric acid** (CAS: 347867-75-8) represents a critical structural scaffold in medicinal chemistry, specifically within the class of phenoxyalkylcarboxylic acids. Structurally analogous to established lipid-regulating agents like gemfibrozil and fenofibric acid, this compound integrates a lipophilic fluorinated phenyl tail with a hydrophilic carboxylic acid headgroup, linked by a flexible alkyl ether spacer.

This guide provides a comprehensive theoretical framework for analyzing this molecule, synthesizing Density Functional Theory (DFT) predictions, vibrational spectroscopy assignments, and molecular docking protocols targeting Peroxisome Proliferator-Activated Receptors (PPARs). It serves as a blueprint for researchers investigating halogenated pharmacophores and metabolic stability in drug design.

## Molecular Architecture & Computational Methodology

To accurately predict the physicochemical behavior of **5-(4-Fluorophenoxy)valeric acid**, a rigorous computational protocol is required. The standard accepted methodology for this class of organic acids involves hybrid functional DFT.

## Computational Protocol (Standard of Care)

Parameter	Specification	Rationale
Theory Level	DFT / B3LYP	Balances computational cost with accuracy for organic electronic states.
Basis Set	6-311++G(d,p)	Diffuse functions (++) are critical for the lone pairs on Oxygen and Fluorine; polarization functions (d,p) account for the flexible alkyl chain.
Solvation Model	PCM (Water/Ethanol)	Simulates physiological or formulation environments (Polarizable Continuum Model).
Frequency Calc	Harmonic Approx.	Confirms the optimized geometry is a true minimum (no imaginary frequencies).

## Geometric Optimization & Conformational Analysis

The molecule exhibits significant conformational flexibility due to the central valeric (pentanoic) chain.

- Ether Linkage (

): The bond angle is predicted to stabilize around  $117^{\circ}$ – $119^{\circ}$ , typical for aryl alkyl ethers, allowing the phenyl ring to tilt relative to the alkyl chain.

- Alkyl Chain (

): The anti (trans) conformation is thermodynamically favored in the gas phase due to minimized steric hindrance, but gauche conformers become relevant in the active site of enzymes (e.g., PPAR binding pockets) to adopt a "U-shaped" bioactive conformation.

- Carboxylic Head: In the gas phase, the molecule likely forms a cyclic dimer via intermolecular hydrogen bonding (

), a standard feature of carboxylic acids.

## Electronic Properties & Reactivity Descriptors

Understanding the distribution of electron density is vital for predicting how this ligand interacts with protein targets.

### Frontier Molecular Orbitals (FMO)

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-fluorophenoxy moiety. The oxygen lone pairs and the aromatic  $\pi$ -system act as the electron donors.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid carbonyl (C=O) group and the aromatic ring  $\pi^*$  system.
- Band Gap (HOMO-LUMO gap): A large HOMO-LUMO gap (typically ~5.0–5.5 eV for such systems) indicates high chemical stability (hardness), suggesting the molecule is not prone to spontaneous degradation under standard physiological conditions.

### Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for non-covalent bonding:

- Negative Potential (Red): Concentrated on the carbonyl oxygen and the ether oxygen, serving as Hydrogen Bond Acceptors (HBA).

- Positive Potential (Blue): Concentrated on the hydroxyl proton of the carboxylic acid (Hydrogen Bond Donor) and, to a lesser extent, the alkyl protons.
- Neutral/Hydrophobic (Green): The fluorine atom typically shows a neutral to slightly negative belt but possesses a "hole" (positive cap) along the C-F bond axis, enabling halogen bonding with carbonyl backbone residues in proteins.

## Vibrational Spectroscopy Profiling

Theoretical vibrational analysis (scaled by  $\sim 0.961$  for B3LYP) provides a fingerprint for identification.

Vibrational Mode	Predicted Frequency ( )	Intensity	Description
O-H Stretch	3500–3200 (broad)	Medium	H-bonded carboxylic acid dimer.
C=O Stretch	1720–1750	Strong	Characteristic carbonyl peak; shifts depending on H-bonding status.
Ar C=C Stretch	1580–1600	Medium	Aromatic ring breathing modes.
C-O-C Stretch	1240–1260	Strong	Aryl-alkyl ether asymmetric stretch.
C-F Stretch	1150–1200	Strong	Unique marker for the fluorinated analog; highly diagnostic.

## Pharmacophore Modeling & Molecular Docking

The biological relevance of **5-(4-Fluorophenoxy)valeric acid** lies in its potential as a PPAR agonist. The structural similarity to gemfibrozil suggests a specific binding mode.

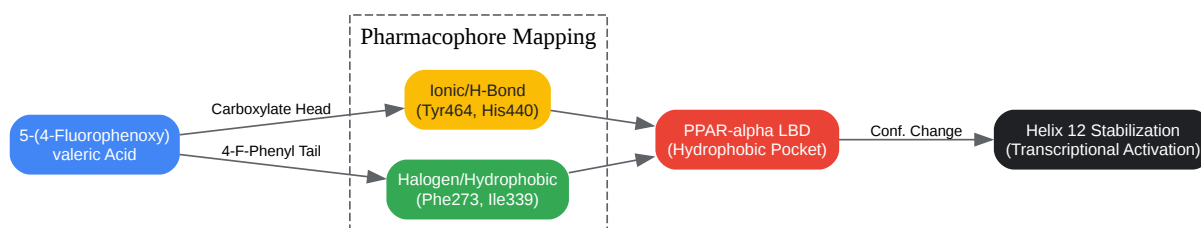
## Docking Target: PPAR (PDB ID: 1I7G)

- Binding Pocket: The ligand binding domain (LBD) of PPAR

is large and Y-shaped.

- Anchor 1 (Acidic Head): The carboxylate group forms a salt bridge/hydrogen bond network with Tyr464, His440, and Ser280. This interaction stabilizes the Helix 12 conformation, which is crucial for co-activator recruitment.
- Anchor 2 (Hydrophobic Tail): The 4-fluorophenyl group occupies the hydrophobic arm of the pocket. The Fluorine atom enhances lipophilicity and may engage in hydrophobic contacts with Phe273 or Ile339.
- Linker Function: The valeric alkyl chain acts as a "spacer," positioning the aromatic tail and acidic head at the optimal distance (~8–10 Å) to bridge the sub-pockets.

## Visualization of Signaling & Interaction



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Figure 1: Pharmacophore mapping of **5-(4-Fluorophenoxy)valeric acid** within the PPAR ligand-binding domain.[1]

## Experimental Validation Protocol

To validate the theoretical models, the following experimental workflow is recommended:

- Synthesis: Williamson ether synthesis reacting 4-fluorophenol with ethyl 5-bromovalerate, followed by alkaline hydrolysis.
- Crystallography: Grow single crystals (slow evaporation from ethanol/water) to determine the exact solid-state conformer (often different from gas phase DFT).
- Bioassay: Perform a PPAR reporter gene assay (luciferase) to quantify values, using Fenofibrate as a positive control.

## References

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